

# Technical Guide: 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7)

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## Compound of Interest

Compound Name: 2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111

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## Abstract

This technical guide provides a comprehensive overview of **2-Amino-4,6-dibromopyrimidine** (CAS 856973-26-7), a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines plausible synthetic routes and characteristic reactions, and explores its potential applications in drug discovery, drawing parallels with structurally similar compounds. Spectroscopic data and representative experimental protocols are also provided to facilitate its use in research and development.

## Chemical and Physical Properties

**2-Amino-4,6-dibromopyrimidine** is a white to off-white solid. Its key physicochemical properties are summarized in the table below. It is advisable to store this compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.<sup>[1][2]</sup>

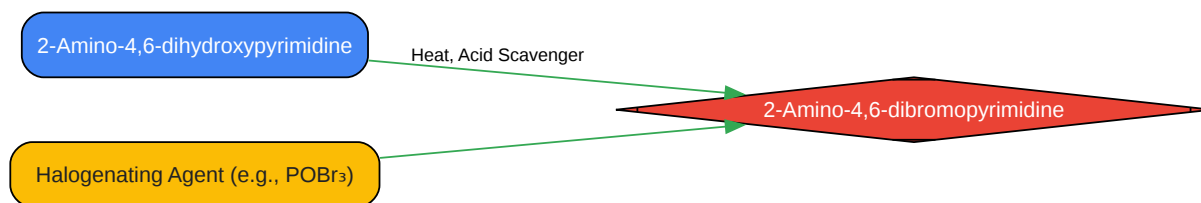
Property	Value	Source
CAS Number	856973-26-7	[1][3][4][5]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Br <sub>2</sub> N <sub>3</sub>	[1][5]
Molecular Weight	252.89 g/mol	[1][5]
Melting Point	190-193 °C	[1][2]
Boiling Point (Predicted)	391.2 ± 45.0 °C	[1][2]
Density (Predicted)	2.287 g/cm <sup>3</sup>	[1][2]
pKa (Predicted)	0.14 ± 0.10	[1]
Appearance	White to off-white solid	[1]
InChIKey	SJGGFMZIJOFJAA-UHFFFAOYSA-N	[1]
SMILES	<chem>NC1=NC(Br)=CC(Br)=N1</chem>	[1]

## Synthesis and Reactions

While specific literature detailing the synthesis of **2-Amino-4,6-dibromopyrimidine** is not readily available, its preparation can be inferred from established methods for analogous dihalopyrimidines.

## Proposed Synthesis

A common route to 2-amino-4,6-dihalopyrimidines involves the halogenation of 2-amino-4,6-dihydroxypyrimidine. Reagents like phosphorus oxybromide (POBr<sub>3</sub>) or a mixture of phosphorus pentabromide (PBr<sub>5</sub>) and phosphorus oxychloride (POCl<sub>3</sub>) are typically employed for such transformations. The reaction generally proceeds by heating the starting material with an excess of the halogenating agent, often in the presence of an acid scavenger like N,N-dimethylaniline.



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**Figure 1:** Proposed synthetic pathway for **2-Amino-4,6-dibromopyrimidine**.

Representative Experimental Protocol (Adapted from the synthesis of 2-Amino-4,6-dichloropyrimidine):

- To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-amino-4,6-dihydroxypyrimidine (1 mole) and phosphorus oxybromide (4 moles).<sup>[6]</sup>
- Slowly add N,N-dimethylaniline (2 moles) to the stirred mixture. The addition should be controlled to maintain the reaction temperature between 55-68 °C.<sup>[6]</sup>
- After the addition is complete, heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into hot water (approximately 80 °C).<sup>[6]</sup>
- Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 2.5-4.<sup>[7]</sup>
- The precipitated solid product, **2-Amino-4,6-dibromopyrimidine**, is then collected by filtration, washed with water, and dried under vacuum.

## Chemical Reactivity and Downstream Reactions

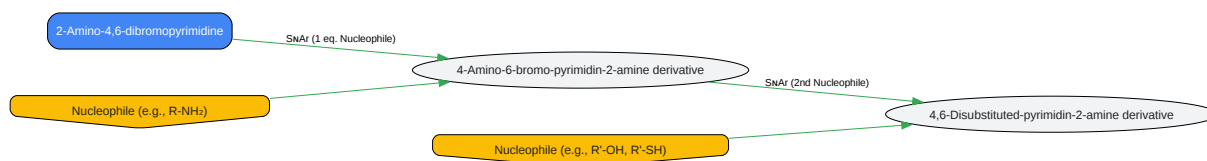
The bromine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar), making **2-Amino-4,6-dibromopyrimidine** a valuable

intermediate for creating a diverse range of substituted pyrimidines. The reactivity of the C-Br bond allows for the introduction of various functional groups.

Common nucleophiles that can be employed in S<sub>N</sub>Ar reactions include:

- Amines (primary and secondary)
- Alkoxides and phenoxides
- Thiols and thiolates

These reactions are often facilitated by a base and can be regioselective, depending on the reaction conditions and the nature of the nucleophile.



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**Figure 2:** General scheme for S<sub>N</sub>Ar reactions of **2-Amino-4,6-dibromopyrimidine**.

Representative Experimental Protocol for S<sub>N</sub>Ar with an Amine (Adapted from related pyrimidines):<sup>[3]</sup>

- In a round-bottom flask, dissolve **2-Amino-4,6-dibromopyrimidine** (1 mmol) in a suitable solvent such as ethanol or methanol (5 mL).
- Add the desired amine (1 mmol) and a base such as triethylamine (1 mmol) or sodium hydroxide (5 mmol).

- Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by TLC.
- Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
- The crude product can be purified by recrystallization or column chromatography.

## Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyrimidines, such as **2-Amino-4,6-dibromopyrimidine**, serve as key intermediates for the synthesis of biologically active molecules.

- **Anti-inflammatory Agents:** Structurally related 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production in vitro.[8] The most potent compound in that study, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an  $IC_{50}$  of 2  $\mu$ M.[8] This suggests that derivatives of **2-Amino-4,6-dibromopyrimidine** could be explored for their potential as anti-inflammatory agents.
- **Kinase Inhibitors:** The 2-aminopyrimidine core is a common feature in many kinase inhibitors. By functionalizing the 4 and 6 positions through  $S_NAr$  reactions, libraries of compounds can be generated for screening against various kinases, which are important targets in oncology and other diseases.
- **Antimicrobial and Antiviral Agents:** Pyrimidine derivatives have a long history as antimicrobial and antiviral agents.[9] For instance, 2-amino-4,6-dichloropyrimidine was reported to inhibit the replication of a broad range of viruses.[8] The ability to introduce diverse substituents onto the **2-Amino-4,6-dibromopyrimidine** core makes it a valuable starting point for the development of new anti-infective agents.

## Spectroscopic Characterization

While a complete set of experimental spectra for **2-Amino-4,6-dibromopyrimidine** is not publicly available, the following data for structurally related compounds can be used for characterization purposes.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4,6-dibromopyrimidine** is expected to show characteristic bands for the amino group and the pyrimidine ring. The data below is for the analogous 2-amino-4,6-dichloropyrimidine.<sup>[1]</sup>

Frequency Range (cm <sup>-1</sup> )	Vibration Mode	Intensity
3470	N-H Asymmetric Stretch	Very Strong
3390	N-H Symmetric Stretch	Medium-Strong
1650	NH <sub>2</sub> Scissoring	Strong
~1550-1600	C=N and C=C Ring Stretching	Variable
~1000-1200	Ring Vibrations	Variable
Below 800	C-Br Stretching	Variable

General Experimental Protocol for IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
  - Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>.
- <sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Amino-4,6-dibromopyrimidine** is not readily available. Predicted chemical shifts and a general experimental protocol are provided below as a reference.

Predicted <sup>1</sup>H NMR Data (Solvent: DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~7.0-7.5	broad singlet	-NH <sub>2</sub>
~6.5-7.0	singlet	H-5

Predicted <sup>13</sup>C NMR Data (Solvent: DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	C-2
~158	C-4, C-6
~100	C-5

General Experimental Protocol for NMR Spectroscopy:[10]

- Dissolve 5-10 mg of the sample for <sup>1</sup>H NMR or 20-50 mg for <sup>13</sup>C NMR in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.[10]
- Add a small amount of an internal standard like tetramethylsilane (TMS).
- Acquire the spectrum on an NMR spectrometer, shimming the magnetic field to ensure optimal resolution.[10]

## Mass Spectrometry (MS)

The mass spectrum of **2-Amino-4,6-dibromopyrimidine** is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak ([M]<sup>+</sup>) should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of <sup>79</sup>Br<sub>2</sub>, <sup>79</sup>Br<sup>81</sup>Br, and <sup>81</sup>Br<sub>2</sub> isotopes.

Expected Molecular Ion Peaks:

- [M]<sup>+</sup>: m/z ~251 (C<sub>4</sub>H<sub>3</sub><sup>79</sup>Br<sub>2</sub>N<sub>3</sub>)
- [M+2]<sup>+</sup>: m/z ~253 (C<sub>4</sub>H<sub>3</sub><sup>79</sup>Br<sup>81</sup>BrN<sub>3</sub>)

- $[M+4]^+$ :  $m/z \sim 255$  ( $C_4H_3^{81}Br_2N_3$ )

General Experimental Protocol for Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
- The ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Safety Information

While a specific Safety Data Sheet (SDS) for **2-Amino-4,6-dibromopyrimidine** is not widely available, data from closely related dihalopyrimidines suggests that this compound should be handled with care.

- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.
- Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

## Conclusion

**2-Amino-4,6-dibromopyrimidine** is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its di-bromo substitution allows for facile introduction of various functional groups via nucleophilic aromatic substitution, enabling the creation of diverse molecular libraries. The potential for this scaffold to yield compounds with anti-inflammatory, kinase inhibitory, and anti-infective properties makes it an attractive starting point for drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its application in research and development.



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